

# Diethyl Acetamidomalonate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Diethylacetamidomalonate

Cat. No.: B1261931

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## Introduction

Diethyl acetamidomalonate (DEAM) is a derivative of diethyl malonate and a key reagent in organic synthesis, particularly in the preparation of  $\alpha$ -amino acids.<sup>[1]</sup> Its structure incorporates a protected nitrogen atom, making it an invaluable building block for introducing the amino functionality in a controlled manner. This guide provides an in-depth overview of diethyl acetamidomalonate, including its chemical identifiers, physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

## Core Identifiers and Chemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental for its effective and safe use in a laboratory setting.

## Chemical Identifiers

A comprehensive list of identifiers for diethyl acetamidomalonate is provided below, facilitating its unambiguous identification in databases and regulatory documents.

Identifier	Value	Reference
CAS Number	1068-90-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PubChem CID	14041	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	diethyl 2-acetamidopropanedioate	<a href="#">[2]</a>
EC Number	213-952-9	<a href="#">[1]</a> <a href="#">[3]</a>
UNII	4VDX81E00W	<a href="#">[1]</a>
ChEMBL ID	CHEMBL3278808	<a href="#">[1]</a>
InChI	InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
SMILES	CCOC(=O)C(C(=O)OCC)NC(=O)C	<a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Properties

The physical and chemical properties of diethyl acetamidomalonate are crucial for designing experiments, particularly for reaction setup and purification processes.

Property	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>5</sub>	[1][2][4]
Molar Mass	217.22 g·mol <sup>-1</sup>	[1][2][3][4]
Appearance	White to light yellow crystalline powder	[1][6][7]
Melting Point	95-98 °C	[6][7][8]
Boiling Point	185 °C at 20 mmHg	[6][7]
Solubility	Good solubility in lower alcohols and chloroform; low solubility in water.	[1][6][7]
Density	Approximately 1.1 g/cm <sup>3</sup>	[8]

## Synthesis of Diethyl Acetamidomalonate

A common and effective method for preparing diethyl acetamidomalonate involves a two-step process starting from diethyl malonate.[1][9][10]

- Isonitrosation: Diethyl malonate is reacted with sodium nitrite (NaNO<sub>2</sub>) in acetic acid to form diethyl isonitrosomalonate.[1][9][10][11]
- Reduction and Acetylation: The resulting diethyl isonitrosomalonate is then reduced and acetylated.[9] This is typically achieved by reducing the intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder.[1][10][11] The amine formed during the reduction is subsequently acetylated by acetic anhydride to yield the final product, diethyl acetamidomalonate.[1]

## Applications in Organic Synthesis

Diethyl acetamidomalonate is a versatile intermediate in organic synthesis, most notably in the preparation of α-amino acids.[1][7][9] This method, known as the amidomalonate synthesis, is a reliable and high-yielding variation of the malonic ester synthesis.[9]

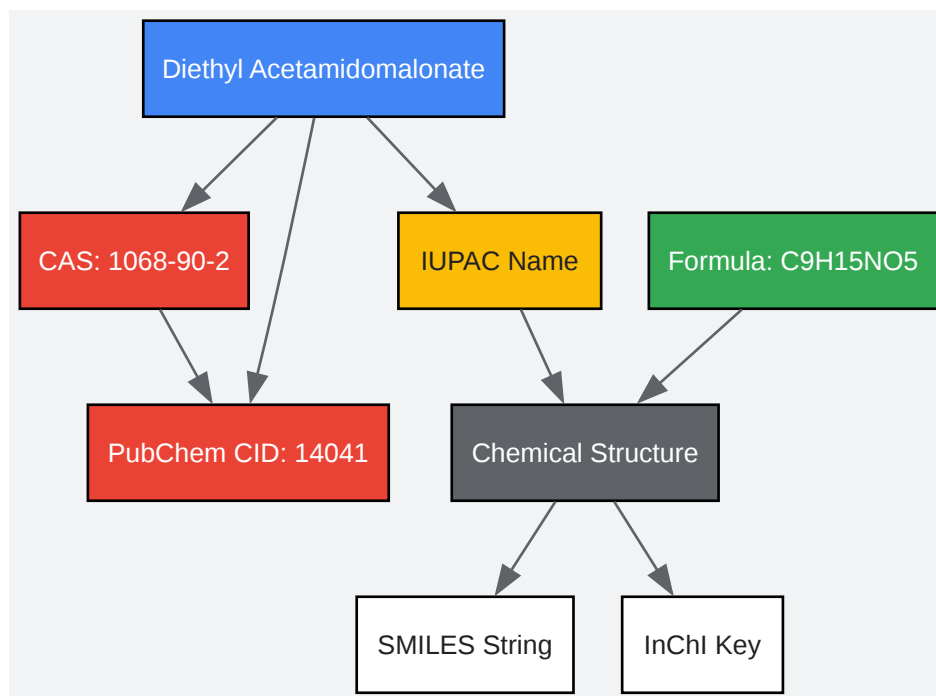
## Synthesis of $\alpha$ -Amino Acids

The synthesis of racemic  $\alpha$ -amino acids using diethyl acetamidomalonate proceeds through a three-step sequence: deprotonation, alkylation, and finally, hydrolysis and decarboxylation.<sup>[1]</sup><sup>[12]</sup>

- **Deprotonation:** The  $\alpha$ -carbon of diethyl acetamidomalonate is acidic and can be deprotonated by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate.<sup>[9]</sup><sup>[12]</sup>
- **Alkylation:** The enolate then undergoes a nucleophilic substitution reaction with an alkyl halide (R-X) to introduce the desired amino acid side chain.<sup>[1]</sup><sup>[9]</sup><sup>[12]</sup>
- **Hydrolysis and Decarboxylation:** The resulting dialkyl derivative is then subjected to acidic hydrolysis, which converts the ester and amide groups to carboxylic acids and an amine. The intermediate  $\beta$ -dicarboxylic acid readily decarboxylates upon heating to yield the final  $\alpha$ -amino acid.<sup>[1]</sup><sup>[9]</sup><sup>[12]</sup>

For instance, racemic phenylalanine can be synthesized by alkylating diethyl acetamidomalonate with benzyl chloride in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation, with a reported yield of 65%.<sup>[1]</sup> Similarly, racemic tryptophan can be synthesized in high yields (>90%) using gramine.<sup>[1]</sup>

Beyond natural amino acids, this methodology can also be adapted to synthesize unnatural  $\alpha$ -amino acids, which are of significant interest in drug discovery and development.<sup>[1]</sup>



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